Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a chemical compound with the molecular formula and a molecular weight of 349.23 g/mol. This compound features a piperazine moiety, which is significant in medicinal chemistry due to its presence in various pharmaceutical agents. The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities.
The synthesis of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves multiple steps, typically starting from piperazine and bromoacetyl bromide. The general procedure includes:
The reaction conditions and purification methods can significantly affect the yield and purity of the final product .
The molecular structure of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate can be described as follows:
InChI=1S/C13H21BrN2O4/c1-2-3-4-7-20-12(18)8-10-13(19)15-5-6-16(10)11(17)9-14/h10H,2-9H2,1H3,(H,15,19)
TVHUDMZCPUKKNR-UHFFFAOYSA-N
The structure features a pentyl group attached to an acetate functional group, with a bromoacetyl substituent on the piperazine ring. This configuration contributes to its reactivity and potential biological activity .
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate can participate in various chemical reactions:
The mechanism of action for Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules due to the reactivity of the bromoacetyl group. This interaction may lead to modulation of biological pathways, making it a candidate for further investigation in therapeutic applications .
Key physical and chemical properties of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate include:
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate has several applications in scientific research:
This compound exemplifies the significance of piperazine derivatives in both academic research and industrial applications, highlighting its potential for further exploration in medicinal chemistry.
CAS No.: 29741-10-4
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5